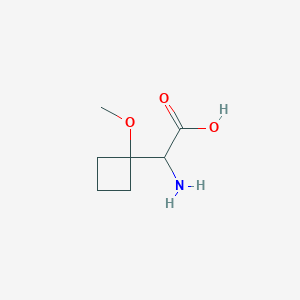![molecular formula C11H8N4O2 B2969123 7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 1031578-01-4](/img/structure/B2969123.png)
7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione” belongs to a class of compounds known as triazolopyrazines . These compounds are characterized by a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) fused with a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). The “7-phenyl” part of the name indicates that there is a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) attached to the 7th position of the fused ring system .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the fused triazolopyrazine ring system with a phenyl group at the 7th position and two carbonyl groups (C=O) at the 3rd and 8th positions . The presence of the nitrogen atoms in the ring system and the carbonyl groups would result in a molecule with multiple polar regions, which could affect its chemical properties and interactions with other molecules.Chemical Reactions Analysis
Triazolopyrazines can participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring system or any substituents . The carbonyl groups in “this compound” could potentially undergo reactions such as reduction to form hydroxyl groups or reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, the presence of the polar triazolopyrazine ring system and the carbonyl groups suggest that it would have some degree of polarity and could potentially form hydrogen bonds with other molecules. Its exact properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Future Directions
Given the interest in triazolopyrazines for their potential biological activity , future research could involve synthesizing “7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione” and studying its properties and potential applications. This could involve in vitro and in vivo studies to determine its biological activity, as well as studies to optimize its synthesis and potentially modify its structure to enhance its activity or alter its properties.
properties
IUPAC Name |
7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-10-9-12-13-11(17)15(9)7-6-14(10)8-4-2-1-3-5-8/h1-7H,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXAWONJVYFTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NNC3=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2969041.png)

![N-(2,4-difluorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969045.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)

![8-(sec-butyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2969051.png)

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)

![4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B2969058.png)

![2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2969060.png)
